(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane
Description
(1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane is a bicyclic scaffold featuring a 3-oxygen and 9-nitrogen heteroatom arrangement within a fused [3.3.1] ring system. Its stereochemistry at positions 1R and 5S is critical for its pharmacological and synthetic relevance. This compound serves as a core structure for derivatives with diverse biological activities, including receptor modulation and catalytic applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2/t6-,7+ |
InChI Key |
DVVZRIIREIUXSR-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@@H]2COC[C@H](C1)N2 |
Canonical SMILES |
C1CC2COCC(C1)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Scaffolds
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
- Structure : Contains two nitrogen atoms at positions 3 and 5.
- Key Differences :
- Biological Activity :
- Flexibility : Acyclic HBA (hydrogen bond acceptor) motifs in bispidine derivatives allow conformational flexibility, unlike rigid cytisine analogs .
Table 1: Comparison of 3-Oxa-9-azabicyclo[3.3.1]nonane and 3,7-Diazabicyclo[3.3.1]nonane
9-Azabicyclo[3.3.1]nonane Derivatives
- Structure : Contains a single nitrogen atom at position 8.
- Key Differences :
- Catalytic Applications: The nitroxyl radical derivative (ABNO) acts as a potent organocatalyst, outperforming TEMPO in alcohol oxidation due to reduced steric hindrance .
Table 2: Functional Comparison with 9-Azabicyclo[3.3.1]nonane Derivatives
| Derivative | Key Substituents | Activity/Application | Reference |
|---|---|---|---|
| ABNO (N-oxyl radical) | N-O• group | Catalytic oxidation of alcohols | |
| Haliclonin A analog | Marine alkaloid core | Cytotoxic activity |
Morphan (2-Azabicyclo[3.3.1]nonane) Scaffolds
- Structure : Nitrogen at position 2 instead of 9.
- Key Differences: Opioid receptor ligands (e.g., morphine analogs) rely on nitrogen positioning and stereochemistry for activity . Example: (1R,5S,9R)-(-)-5-(3-Hydroxyphenyl)-9-methyl-2-azabicyclo[3.3.1]nonane shows subnanomolar µ-opioid affinity (Ki = 0.63 nM) .
Table 3: Opioid Receptor Affinity of Selected Bicyclic Compounds
| Compound | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Reference |
|---|---|---|---|
| (1R,5S,9R)-(-)-9-Methyl derivative | 0.63 | 1.2 | |
| (1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane | Not reported | Not reported | — |
Selenium and Sulfur Analogues
- Structure : Replacement of oxygen/nitrogen with selenium or sulfur.
- Key Differences: 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane exhibits >100x stronger anchimeric assistance than sulfur/nitrogen analogs, enhancing nucleophilic substitution rates .
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